molecular formula HOCH2CBr(NO2)CH2OH<br>C3H6O4BrN<br>C3H6BrNO4 B193717 Bronopol CAS No. 52-51-7

Bronopol

Cat. No. B193717
CAS RN: 52-51-7
M. Wt: 199.99 g/mol
InChI Key: LVDKZNITIUWNER-UHFFFAOYSA-N
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Patent
US04922030

Procedure details

In each of the examples, a solution of 40.0 g (0.29 mole) monobromonitromethane and 70 ml of methanol was added in 18 minutes to a 55% formaldehyde solution in methanol maintained at 18° C. and containing various levels of alkaline catalyst. The reaction temperature was allowed to rise to 30° C. during the addition. Following the addition, the solution was heated to 60° C. and held there for three hours. The solution was then cooled to 20° C. and the pH adjusted to 4.3 with 1.0 molar aqueous HCl. The specific catalysts and amounts used thereof, as well as the resulting yields of bronopol, are set forth in the table below.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][N+:3]([O-:5])=[O:4].[CH2:6]=[O:7].Cl.[CH3:9][OH:10]>>[CH2:9]([OH:10])[C:2]([Br:1])([N+:3]([O-:5])=[O:4])[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing various levels of alkaline catalyst
ADDITION
Type
ADDITION
Details
to rise to 30° C. during the addition
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 20° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(CO)([N+](=O)[O-])Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.